molecular formula C10H18O B10770676 (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 50373-36-9

(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B10770676
CAS No.: 50373-36-9
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-QIIDTADFSA-N
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Description

(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound, such as (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexanone, using a chiral catalyst under specific conditions to produce the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogenation reactors and chiral catalysts ensures the efficient and cost-effective production of this compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces different alcohols or hydrocarbons.

    Substitution: Produces halides, amines, or other substituted compounds.

Scientific Research Applications

(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it may bind to olfactory receptors, influencing the perception of fragrances. Additionally, its biological activities may involve interactions with enzymes or cellular pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexanone: A precursor in the synthesis of the alcohol.

    (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexane: A reduced form of the alcohol.

    (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloride: A substituted derivative.

Uniqueness

(2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an isopropenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

50373-36-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10?/m0/s1

InChI Key

ZYTMANIQRDEHIO-QIIDTADFSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(C1)O)C(=C)C

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

boiling_point

216.00 to 218.00 °C. @ 760.00 mm Hg

density

0.904-0.913

melting_point

78 °C

physical_description

Liquid
Solid
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

solubility

slightly soluble in water;  soluble in oils
miscible (in ethanol)

Origin of Product

United States

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